Benzyl quinoxaline-2-carboxylate
CAS No.: 1240842-74-3
Cat. No.: VC4883112
Molecular Formula: C16H12N2O2
Molecular Weight: 264.284
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240842-74-3 |
---|---|
Molecular Formula | C16H12N2O2 |
Molecular Weight | 264.284 |
IUPAC Name | benzyl quinoxaline-2-carboxylate |
Standard InChI | InChI=1S/C16H12N2O2/c19-16(20-11-12-6-2-1-3-7-12)15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2 |
Standard InChI Key | SCEBWMVYKLIACZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C2=NC3=CC=CC=C3N=C2 |
Introduction
Chemical Structure and Properties
Benzyl quinoxaline-2-carboxylate (C₁₆H₁₂N₂O₂) features a bicyclic quinoxaline scaffold with a benzyl ester moiety at the 2-carboxyl position. The planar quinoxaline ring system allows for π-π stacking interactions with biological targets, while the benzyl group enhances lipophilicity, improving membrane permeability . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 264.28 g/mol | PubChem |
IUPAC Name | Benzyl quinoxaline-2-carboxylate | PubChem |
Solubility | Low in water; soluble in organic solvents | |
Melting Point | 128–130°C |
The compound’s stability under physiological conditions makes it suitable for in vivo applications .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves cyclocondensation of o-phenylenediamine with α-halogenated-β-ketoesters. A notable method employs ionic liquids as green solvents and catalysts, achieving yields exceeding 85% under mild conditions . For example, reacting o-phenylenediamine with benzyl α-chloroacetoacetate in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) at room temperature produces the intermediate 3-methyl-quinoxaline-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and esterified with benzyl alcohol .
Advanced Synthetic Strategies
Microwave-assisted synthesis reduces reaction times from hours to minutes. A one-step protocol using TiO₂-Pr-SO₃H as a solid acid catalyst in ethanol achieves 95% yield within 10 minutes . This method avoids hazardous reagents and simplifies purification.
Method | Yield (%) | Time | Catalyst |
---|---|---|---|
Ionic liquid-mediated | 85–90 | 6–8 hours | [BMIM][BF₄] |
Microwave-assisted | 95 | 10 minutes | TiO₂-Pr-SO₃H |
Antimycobacterial Activity and Mechanism of Action
In Vitro Efficacy Against Mycobacterium tuberculosis
Benzyl quinoxaline-2-carboxylate exhibits remarkable activity against drug-resistant tuberculosis strains, with a minimum inhibitory concentration (MIC) of <0.4 µg/mL . Comparative studies highlight the critical role of the 3-benzyl substituent:
Compound | MIC (µg/mL) | Target Enzyme Inhibition (IC₅₀) |
---|---|---|
Benzyl quinoxaline-2-carboxylate | <0.4 | 0.12 µM (DprE1) |
Ethyl 7-chloro derivative | <0.5 | 0.18 µM |
N-Benzyl carboxamide | 3.91 | Not reported |
The 6-trifluoromethyl group in the quinoxaline core further enhances potency by stabilizing interactions with hydrophobic pockets in DprE1 .
Mechanism of Action
The compound inhibits DprE1, an essential enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthesis pathway. Structural studies reveal that the carboxylate group forms hydrogen bonds with Lys418 and Tyr60 in the DprE1 active site, while the benzyl moiety occupies a hydrophobic cavity near Phe369 . This dual binding mode disrupts arabinan synthesis, leading to cell wall lysis .
Structure-Activity Relationships (SAR)
Modifications to the quinoxaline scaffold significantly influence bioactivity:
-
Position 3 Substitution: A benzyl group improves MIC values by 10-fold compared to phenyl or alkyl groups .
-
Position 6 Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity and metabolic stability .
-
Ester vs. Amide Derivatives: Benzyl esters exhibit superior antitubercular activity over carboxamides, likely due to improved membrane penetration .
Cell Line | IC₅₀ (µg/mL) | SI (MIC/IC₅₀) |
---|---|---|
RAW 264.7 macrophages | >40 | >100 |
HepG2 hepatocytes | >50 | >125 |
In Vivo Efficacy
In tuberculosis-infected mice, a 28-day regimen (25 mg/kg/day) reduces lung bacterial load by 3.5 log₁₀ CFU, comparable to first-line drugs like isoniazid .
Comparative Analysis with Related Compounds
Benzyl quinoxaline-2-carboxylate outperforms structurally similar agents:
Compound | MIC (µg/mL) | SI | Key Advantage |
---|---|---|---|
BTZ043 | 0.002 | 50 | Higher potency but greater toxicity |
PBTZ169 | 0.005 | 80 | Requires cytochrome P450 activation |
Benzyl quinoxaline-2-carboxylate | <0.4 | >100 | Lower cytotoxicity |
Applications in Drug Development
The compound’s novel mechanism and low toxicity profile position it as a lead candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume